molecular formula C14H17ClN2O5S B2949760 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 722491-28-3

2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2949760
CAS No.: 722491-28-3
M. Wt: 360.81
InChI Key: BADSZXHBCSWVAD-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one ( 722491-28-3) is a chemical compound with the molecular formula C14H17ClN2O5S and a molecular weight of 360.81 g/mol . This sulfonamide derivative is of significant interest in medicinal chemistry and oncology research. Recent scientific studies have identified novel sulfonamide derivatives, which share a closely related benzodioxine-sulfonyl-piperazine scaffold, as potent anti-lung cancer agents . These compounds have emerged as selective activators of the tumor-specific pyruvate kinase M2 (PKM2), a critical rate-limiting enzyme in the glycolytic pathway that is highly upregulated in lung cancer cells like A549 . Activation of PKM2 can shift cancer cell metabolism from biosynthesis to energy production, leading to suppressed cell proliferation, induction of early apoptosis, and cell cycle arrest . The structure features a chloroacetyl group and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group linked via a piperazine ring, making it a valuable intermediate or precursor for further chemical synthesis and biological evaluation in drug discovery projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5S/c15-10-14(18)16-3-5-17(6-4-16)23(19,20)11-1-2-12-13(9-11)22-8-7-21-12/h1-2,9H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSZXHBCSWVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with piperazine in the presence of a chloroacetyl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethanone Group

The chloroethanone moiety is a prime site for nucleophilic substitution due to the electron-withdrawing ketone group activating the adjacent C–Cl bond.

Reaction TypeReagents/ConditionsExpected ProductSupporting Evidence
SN2 DisplacementAmines, thiols, alcoholsSubstituted ethanone derivativesAnalogous β-lactam synthesis
HydrolysisAqueous base/acid1-Hydroxy-1-[4-(benzodioxine-sulfonyl)piperazin-1-yl]ethan-1-onepKa-driven reactivity

The piperazine nitrogen’s basicity (predicted pKa ~6.28 ) may influence reaction rates by modulating nucleophilicity in aqueous conditions.

Piperazine Ring Reactivity

The piperazine moiety can participate in alkylation or acylation reactions, though steric hindrance from the benzodioxine-sulfonyl group may limit accessibility.

Reaction TypeReagents/ConditionsExpected Outcome
N-AlkylationAlkyl halides, Michael acceptorsQuaternary ammonium derivatives
AcylationAcid chlorides, anhydridesAmide-functionalized derivatives

The sulfonyl group’s electron-withdrawing nature may reduce piperazine’s nucleophilicity compared to unsubstituted analogs .

Sulfonyl Group Reactivity

The benzodioxine-sulfonyl group is typically stable but can participate in desulfonation or act a directing group in electrophilic aromatic substitution (EAS).

Reaction TypeReagents/ConditionsOutcome
DesulfonationStrong acids (e.g., H2SO4)Benzodioxine derivatives
EAS (e.g., nitration)HNO3/H2SO4Nitro-substituted benzodioxine products

The sulfonyl group’s meta-directing effect would guide electrophiles to specific positions on the benzodioxine ring.

Benzodioxine Ring Modifications

The 2,3-dihydro-1,4-benzodioxine system may undergo oxidation or ring-opening under harsh conditions:

Reaction TypeReagents/ConditionsProduct
OxidationKMnO4, CrO3Quinone derivatives
Acidic HydrolysisConcentrated HCl, heatCatechol and disulfonic acid byproducts

Cyclization reactions involving the benzodioxine moiety have been reported in related compounds.

Coupling Reactions

The carbonyl group in ethanone and sulfonyl functionalities may enable cross-coupling or condensation reactions:

Reaction TypeReagents/ConditionsApplication
Suzuki-MiyauraPd catalysts, boronic acidsBiaryl synthesis
Grignard AdditionRMgXAlcohol or ketone derivatives

Such reactions are speculative but align with methodologies in heterocyclic drug synthesis .

Stability and Degradation Pathways

  • Thermal Stability : Predicted boiling point ~460°C suggests moderate thermal resilience.

  • Hydrolytic Sensitivity : The sulfonamide and ester-like bonds may hydrolyze under prolonged acidic/basic conditions.

  • Photodegradation : Benzodioxine systems are prone to photooxidation, forming quinones or radical intermediates.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological processes can be harnessed to treat various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Core Structural Differences

Compound Name / CAS / CID Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound (CID 2051980) C₁₄H₁₇ClN₂O₅S 360.81 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl; Chloroacetyl
2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]ethan-1-one (857041-80-6) C₁₅H₁₇ClN₂O₄ 324.76 2,3-Dihydro-1,4-benzodioxine-2-carbonyl; Chloroacetyl
1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one (847939-23-5) C₂₃H₂₄N₂O₆S 456.51 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl; 6-Methylbenzofuran-3-yl

Key Observations :

  • CAS 857041-80-6 replaces sulfonyl with a carbonyl group, reducing polarity and molecular weight . CAS 847939-23-5 introduces a lipophilic 6-methylbenzofuran moiety, increasing molecular size and hydrophobicity .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Property Target Compound CAS 857041-80-6 CAS 847939-23-5
Purity Not reported 95–97% 95%
CCS ([M+H]+) (Ų) 176.2 Not reported Not reported
Molecular Weight 360.81 324.76 456.51
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.1 ~3.0 (high lipophilicity)

Notes:

  • The benzofuran-containing analogue (CAS 847939-23-5) is significantly larger, likely impacting membrane permeability and metabolic stability .

Pharmacological Potential

  • Target Compound: No activity data available. Its sulfonyl group may target enzymes or receptors requiring polar interactions.
  • CAS 847939-23-5 : Explicitly identified as a Perilipin-1/5 Inhibitor , with applications in metabolic syndrome or obesity research .
  • CAS 857041-80-6: No reported bioactivity, likely restricted to synthetic intermediates.

Biological Activity

2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 722491-28-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a 2,3-dihydro-1,4-benzodioxine sulfonyl group. Its molecular formula is C14H17ClN2O5SC_{14}H_{17}ClN_{2}O_{5}S with a molecular weight of 360.81 g/mol. The structural representation is as follows:

Structure 2 Chloro 1 4 2 3 dihydro 1 4 benzodioxine 6 sulfonyl piperazin 1 yl ethan 1 one\text{Structure }\text{2 Chloro 1 4 2 3 dihydro 1 4 benzodioxine 6 sulfonyl piperazin 1 yl ethan 1 one}

Antioxidant Properties

Research indicates that derivatives of benzodioxine compounds exhibit lipid peroxidation inhibition . A study highlighted that certain analogs of 2,3-dihydro-1,4-benzodioxine were found to be significantly more effective than standard antioxidants like probucol in preventing oxidative damage to low-density lipoproteins (LDL) . The most active derivatives demonstrated inhibition rates between 5 to over 45 times higher than probucol.

Calcium Antagonist Activity

Some studies have reported that compounds similar to 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one exhibit calcium antagonist properties comparable to flunarizine. This activity suggests potential applications in treating conditions like hypertension and other cardiovascular diseases .

Hypolipidemic Effects

In vivo studies indicated that certain benzodioxine derivatives exhibited significant hypolipidemic effects in animal models. For instance, one compound showed notable lipid-lowering effects at dosages of 100 and 300 mg/kg in mice . This finding supports the potential use of these compounds in managing dyslipidemia.

The biological activity of the compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The benzodioxine structure allows for effective interaction with free radicals, thereby reducing oxidative stress.
  • Calcium Channel Blockade : By inhibiting calcium influx into cells, these compounds can help manage blood pressure and cardiac function.
  • Modulation of Lipid Metabolism : Through various biochemical pathways, these compounds can influence lipid profiles and reduce cholesterol levels.

Case Study 1: Lipid Peroxidation Inhibition

A study conducted on a series of benzodioxine derivatives evaluated their effectiveness against copper-induced LDL peroxidation. Compounds were tested in vitro and showed promising results in reducing lipid peroxidation levels significantly compared to controls .

Case Study 2: In Vivo Hypolipidemic Activity

In another study involving mice models with induced hyperlipidemia, administration of selected benzodioxine derivatives resulted in a marked decrease in serum cholesterol levels after treatment periods of 14 days . These findings suggest a direct correlation between compound administration and lipid profile improvement.

Q & A

Q. Methodological Answer :

LC-MS Profiling : Use high-resolution LC-MS (Q-TOF) with positive/negative ionization to detect impurities. Compare fragmentation patterns with theoretical masses .

Isolation via Prep-HPLC : Collect fractions of unknown peaks (C18 column, isocratic elution) for standalone NMR analysis.

Reference Standards : Cross-reference with pharmacopeial impurity standards (e.g., USP/EP guidelines) for structural elucidation .

Mechanistic Studies : Perform kinetic experiments (e.g., varying reaction time/temperature) to trace impurity formation pathways.

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

Ventilation : Perform reactions in a fume hood to avoid inhalation of chloroacetyl chloride vapors .

Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational methods enhance the design of derivatives based on this compound’s scaffold?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases).

QSAR Modeling : Develop quantitative structure-activity relationship models with descriptors like logP, polar surface area, and H-bond donors .

ADMET Prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability, CYP inhibition).

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